3-([1,1'-Biphenyl]-2-yl)propanoic acid

Anti-inflammatory Anticancer Antifungal

Select this ortho-substituted biphenyl propanoic acid to ensure target binding and metabolic profiles distinct from generic para-isomers. Its strategic LogP of ~1.46 (4.5x lower than the 4-yl regioisomer) directly addresses lead lipophilicity—improving solubility, reducing plasma protein binding, and mitigating CYP450/hERG risks. As a fluorine-free scaffold supporting metal-catalyzed cross-couplings for rapid SAR exploration, it is the precise, reproducible building block required for hit-to-lead progression.

Molecular Formula C15H14O2
Molecular Weight 226.27 g/mol
CAS No. 19853-17-9
Cat. No. B3049222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-([1,1'-Biphenyl]-2-yl)propanoic acid
CAS19853-17-9
Molecular FormulaC15H14O2
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=CC=C2CCC(=O)O
InChIInChI=1S/C15H14O2/c16-15(17)11-10-13-8-4-5-9-14(13)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,16,17)
InChIKeyTXXJUGKQQAFZKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 34 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-([1,1'-Biphenyl]-2-yl)propanoic acid (CAS 19853-17-9): A Procurement-Ready Biphenyl Propionic Acid Scaffold for Medicinal Chemistry


3-([1,1'-Biphenyl]-2-yl)propanoic acid is a C15H14O2 organic compound featuring a biphenyl moiety attached to a propanoic acid chain at the 2-position of one phenyl ring, differentiating it from para-substituted regioisomers . It is commonly supplied as a white to off-white solid with a purity typically ≥98%, serving as a versatile building block in the synthesis of non-steroidal anti-inflammatory drug (NSAID) analogs and other bioactive molecules .

Critical Differentiation of 3-([1,1'-Biphenyl]-2-yl)propanoic acid: Why Regioisomer and Analog Substitution Compromises Biological and Synthetic Outcomes


In the biphenyl propionic acid class, the position of the side chain (ortho vs. para) and the length of the alkanoic acid linker (propanoic vs. ethanoic) dramatically alter molecular conformation, electronic distribution, and metabolic stability, rendering simple substitution with a 'generic biphenyl acid' scientifically invalid for reproducible research . For instance, the ortho-substituted 3-([1,1'-biphenyl]-2-yl)propanoic acid presents distinct steric and electronic properties compared to the para-substituted isomer, which directly influences target binding and pharmacokinetic profiles in drug development programs, as outlined in the evidence below [1].

Product-Specific Quantitative Evidence Guide for 3-([1,1'-Biphenyl]-2-yl)propanoic acid (CAS 19853-17-9): Head-to-Head Differentiation Data


Distinct Predicted Polypharmacology Profile vs. Class Standard Flurbiprofen

In silico prediction (PASS) assigns 3-([1,1'-Biphenyl]-2-yl)propanoic acid a high probability (Pa) for activity as a lipid metabolism regulator (0.999) and angiogenesis stimulant (0.995), which are not primary predicted activities for the well-known NSAID flurbiprofen (2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid). This suggests a distinct, potentially broader or alternative therapeutic profile compared to the COX-2 selective inhibitor [1].

Anti-inflammatory Anticancer Antifungal

Optimized Physicochemical Properties for Lead Development: LogP and pKa Differentiated from Regioisomers

The target compound's experimentally determined LogP of 1.46 ± 0.47 is significantly lower than that of its 3-([1,1'-biphenyl]-4-yl)propanoic acid regioisomer (LogP = 2.12 ± 0.47), indicating a 4.5-fold difference in lipophilicity that directly impacts membrane permeability and oral absorption potential [1]. Furthermore, its predicted pKa of 4.109 distinguishes it from the para-substituted isomer, affecting ionization state and solubility at physiological pH [1].

Lipophilicity Drug-likeness Permeability

Structural Differentiation from Flurbiprofen: Absence of Fluorine Enables Unique Derivatization Pathways

Unlike the clinically used NSAID flurbiprofen, 3-([1,1'-Biphenyl]-2-yl)propanoic acid lacks a fluorine atom on its biphenyl core. While this removes a key pharmacophore for COX inhibition, it presents a unique advantage for synthetic chemists: the unsubstituted biphenyl provides a clean, versatile scaffold for late-stage functionalization (e.g., halogenation, nitration, cross-coupling) without the need for protecting group strategies to mask the fluoroarene . The ortho-propanoic acid chain also directs electrophilic aromatic substitution differently than the para-substituted analog, enabling access to distinct derivative libraries .

Synthetic Intermediate Derivatization Fluorine-free

Optimal Research and Industrial Application Scenarios for 3-([1,1'-Biphenyl]-2-yl)propanoic acid (CAS 19853-17-9)


Lead Optimization in Non-NSAID Anti-Inflammatory and Anticancer Programs

Medicinal chemistry teams can leverage the compound's distinct predicted activity profile (e.g., lipid metabolism regulation, apoptosis agonism) [1] to design novel lead series targeting pathways beyond COX inhibition. Its moderate LogP (1.46) is within the optimal range for oral drugs, facilitating progression from hit to lead while potentially mitigating off-target toxicity associated with more lipophilic analogs [2].

Synthesis of Diverse Biphenyl-Derived Chemical Libraries via Late-Stage Functionalization

As a fluorine-free, ortho-substituted biphenyl propanoic acid, this compound is an ideal starting material for parallel synthesis and diversity-oriented synthesis (DOS). It can undergo a wide array of metal-catalyzed cross-couplings and electrophilic substitutions to rapidly generate SAR around the biphenyl core, enabling the exploration of chemical space inaccessible from pre-functionalized analogs like flurbiprofen .

Physicochemical Property Modulation for ADME Optimization

Researchers can utilize the quantifiable 4.5x lower LogP of this compound compared to its 4-yl regioisomer as a strategic tool to lower the lipophilicity of a lead series [2]. This can be crucial for improving solubility, reducing plasma protein binding, and mitigating CYP450 inhibition or hERG liability, which are common pitfalls in drug development programs built on more lipophilic biphenyl scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-([1,1'-Biphenyl]-2-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.